molecular formula C19H15FN4O2S B2865778 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848763-42-8

1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B2865778
CAS RN: 848763-42-8
M. Wt: 382.41
InChI Key: IFTZFFCMSATBNG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” are not available in the literature .

Scientific Research Applications

Anticancer Activity

The indole scaffold is a common feature in many synthetic drug molecules and binds with high affinity to multiple receptors, which is useful in developing new therapeutic agents . Given the structural similarity, 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could be explored for its potential anticancer properties, possibly acting on specific pathways or receptors associated with cancer cell proliferation.

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial properties. This compound, with its indole and quinoxaline components, could be investigated for its efficacy against a range of microbial pathogens, including bacteria and fungi .

Antiviral Activity

Research has shown that certain indole derivatives possess antiviral activities, particularly against RNA and DNA viruses . The compound could be synthesized and tested for its ability to inhibit viral replication in various viral models.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of interest. The compound could be assessed for its effectiveness in reducing inflammation, which is a key factor in many chronic diseases .

Antioxidant Activity

Indole derivatives are also known for their antioxidant properties. This compound could be studied for its capacity to neutralize free radicals and protect cells from oxidative stress .

Neuroprotective Activity

Given the biological activity of indole derivatives in the central nervous system, there is a possibility that 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could exhibit neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases .

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTZFFCMSATBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

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